N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-12-22(27-19-9-7-18(8-10-19)26-16(3)30)29-24(25-14)23(15(2)28-29)17-6-11-20(31-4)21(13-17)32-5/h6-13,27H,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOIBYZSDJFSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine (dmpea) have been shown to interact with the major human neurotransmitter dopamine.
Mode of Action
For instance, DMPEA, a related compound, is an analogue of dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Biochemical Pathways
Related compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor, which suggests that this compound might also affect similar biochemical pathways.
Biological Activity
N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is , and it possesses a molecular weight of approximately 429.50 g/mol. The presence of methoxy and dimethyl groups contributes to its unique pharmacological properties.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and pathways related to disease processes. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of nSMase2 leads to reduced levels of ceramide, a lipid associated with inflammation and cell death in neurodegeneration .
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that similar pyrazolo derivatives exhibit significant inhibitory activity against cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated. It has been noted that compounds with a similar pyrazolo structure can mitigate oxidative stress and inflammation in neuronal cells. This suggests that this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
In Vitro Studies
In vitro assays have shown that this compound exhibits dose-dependent inhibition of nSMase2 activity. The compound demonstrated an IC50 value in the low micromolar range, indicating potent biological activity .
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's pharmacological profile. For instance, administration of similar pyrazolo compounds has led to significant reductions in markers of neuroinflammation and improved cognitive function in mouse models of Alzheimer's disease . These findings highlight the compound's potential as a therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (nSMase2) | Potential Applications |
|---|---|---|---|
| This compound | Structure | Low micromolar | Neuroprotection |
| Larotrectinib | Structure | 0.3 μM | Cancer therapy |
| PDDC | Structure | 0.5 μM | Neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
